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Abstract: This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(2-Fluoroethoxy)aniline (CAS No. 1547-11-1), a valuable but sparsely
documented aromatic amine. Due to the limited availability of direct experimental data, this
document synthesizes information from chemical suppliers, extrapolates from closely related
structural analogs, and outlines logical synthetic pathways and analytical methodologies. This
guide is intended to serve as a foundational resource for researchers in medicinal chemistry,
materials science, and organic synthesis, enabling them to better understand and utilize this
compound in their work.

Introduction and Molecular Overview

2-(2-Fluoroethoxy)aniline is an aromatic amine characterized by an aniline core substituted at
the ortho position with a 2-fluoroethoxy group. This unique combination of a reactive amino
group and a fluorinated ether moiety makes it an intriguing building block for the synthesis of
novel pharmaceutical agents and functional materials. The fluorine atom can impart desirable
properties such as increased metabolic stability, enhanced binding affinity, and altered
lipophilicity, which are of significant interest in drug design.
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The structural isomer, 4-(2-Fluoroethoxy)aniline, is more extensively documented and serves
as a useful comparative model.[1] Understanding the subtle yet significant differences in
reactivity and physical properties imparted by the ortho-substitution is critical for its effective
application.

Chemical Structure and Identifiers

Below is a diagram of the chemical structure of 2-(2-Fluoroethoxy)aniline.
Caption: Chemical structure of 2-(2-Fluoroethoxy)aniline.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 1547-11-1

Molecular Formula CsH10FNO

Molecular Weight 155.17 g/mol

MDL Number MFCD09909942

Physical and Chemical Properties

Direct experimental data for the physical properties of 2-(2-Fluoroethoxy)aniline are not
readily available in published literature. The information presented below is a combination of
data from chemical suppliers and predicted values based on its structure. For comparative
purposes, experimental data for the related compound 2-Fluoroaniline is also provided.

Table 2: Physical Properties
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2-(2- .
. 2-Fluoroaniline (for
Property Fluoroethoxy)anilin . Source
comparison)
e

Not specified (likely a Clear to pale yellow
Appearance o o
liquid) liquid

. i Predicted: ~220-240
Boiling Point 175 °C at 760 mmHg
°C at 760 mmHg

Melting Point Not specified -29 °C
) Predicted: ~1.15-1.20
Density 1.1513 g/cm3 at 21 °C
g/cm3

Predicted to be

slightly soluble in ) _
Mixes slowly with

Solubility water, soluble in
) water
common organic
solvents
Purity >97% >99% ,

Note on Predicted Values: The predicted boiling point and density are estimations based on the
increased molecular weight and the addition of the ethoxy group compared to 2-fluoroaniline.
The actual experimental values may vary.

Proposed Synthetic Pathways

While a specific, detailed synthesis for 2-(2-Fluoroethoxy)aniline is not widely published, a
logical and effective route can be proposed based on established synthetic methodologies for
ortho-alkoxy anilines. A common approach involves the nucleophilic aromatic substitution of a
suitable precursor followed by the reduction of a nitro group.

Synthesis from 2-Nitrophenol

A plausible and efficient synthesis starts from 2-nitrophenol. This method involves two key
steps: etherification followed by reduction.
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Caption: Alternative synthesis via Buchwald-Hartwig amination.

This method would involve the cross-coupling of 1-bromo-2-(2-fluoroethoxy)benzene with an
ammonia surrogate in the presence of a palladium catalyst, a suitable ligand (e.g., a
biarylphosphine), and a base. This approach offers an alternative for constructing the C-N bond
directly.

Spectroscopic Characterization (Anticipated)

Although experimental spectra for 2-(2-Fluoroethoxy)aniline are not readily available, its key
spectroscopic features can be predicted based on its functional groups.

'H NMR Spectroscopy

e Aromatic Region (6 6.5-7.5 ppm): Four signals corresponding to the protons on the benzene
ring are expected, likely exhibiting complex splitting patterns due to their proximity and
coupling to each other.

e Amino Group (-NHz2): A broad singlet, typically in the range of & 3.5-4.5 ppm, the chemical
shift of which is dependent on the solvent and concentration.

e Fluoroethoxy Group (-OCH2CH2zF): Two multiplets are anticipated. The protons on the
carbon adjacent to the oxygen (-OCHz2-) would appear as a triplet of triplets (or a more
complex multiplet) due to coupling with the adjacent methylene protons and the distant
fluorine atom. The protons on the carbon bearing the fluorine (-CHzF) would show a more
complex pattern, appearing as a doublet of triplets due to strong coupling to the fluorine
atom and coupling to the adjacent methylene protons.
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3C NMR Spectroscopy

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (& 110-150 ppm).
The carbon attached to the amino group and the carbon attached to the ether oxygen will
have characteristic chemical shifts.

o Fluoroethoxy Carbons: Two signals are expected for the aliphatic carbons. The carbon
attached to the fluorine will appear as a doublet due to one-bond C-F coupling, and the
carbon attached to the oxygen will also show a smaller two-bond C-F coupling.

IR Spectroscopy

e N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm~1
corresponding to the symmetric and asymmetric stretching of the primary amine.

e C-N Stretching: A peak around 1250-1350 cm~! for the aromatic amine C-N bond.

e C-O-C Stretching: A strong, characteristic absorption in the region of 1000-1300 cm™1 for the
ether linkage.

o C-F Stretching: A strong absorption in the region of 1000-1100 cm~1,

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Fluoroethoxy)aniline is not widely available.
Therefore, it should be handled with the precautions appropriate for a novel aromatic amine
derivative. The following recommendations are based on the known hazards of analogous
compounds such as aniline and other fluoroaromatic compounds.

o Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Aniline and
its derivatives can affect the blood's ability to carry oxygen, leading to methemoglobinemia.
[2]* Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

e Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must
be worn.
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o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
oxidizing agents and strong acids.

Potential Applications

The unique structural features of 2-(2-Fluoroethoxy)aniline suggest its potential utility in
several areas of chemical research and development:

o Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The
ortho-disposed amino and fluoroethoxy groups can act as key pharmacophoric elements or
as handles for further chemical modification.

e Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern
pesticides and herbicides to enhance their efficacy and metabolic stability.

» Materials Science: The aniline moiety allows for polymerization to form polyaniline
derivatives, and the fluoroethoxy group could be used to tune the electronic and physical
properties of these materials for applications in sensors, coatings, and electronic devices.

Conclusion

2-(2-Fluoroethoxy)aniline is a promising, yet under-characterized, chemical entity. This guide
provides a foundational understanding of its properties, drawing upon available data and
established chemical principles. As this compound becomes more accessible, further
experimental investigation into its physical properties, reactivity, and biological activity is
warranted to fully unlock its potential in various scientific disciplines. Researchers are
encouraged to perform thorough characterization and safety assessments before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]
e 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(2-
Fluoroethoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075154#2-2-fluoroethoxy-aniline-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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